molecular formula C15H15BrClN3O B13104112 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13104112
M. Wt: 368.65 g/mol
InChI Key: KMALSZPRCJIMAY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a potent and selective type II inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) . These kinases are key regulatory components of the Mediator complex, a critical transcriptional coactivator that influences gene expression programs driven by various signaling pathways, including those activated by oncogenes. By selectively inhibiting CDK8/19, this compound disrupts the phosphorylation of the Mediator complex and downstream transcription factors such as STAT1, thereby modulating the transcriptional output of super-enhancer-driven genes that are pivotal in cancers like acute myeloid leukemia (AML) and colorectal cancer . Its unique spirocyclic structure contributes to high kinase selectivity, making it an invaluable chemical probe for fundamental research into the role of transcriptional cyclin-dependent kinases in oncogenesis, cellular differentiation, and immune responses. This reagent enables researchers to investigate transcriptional addiction in cancer cells and explore the therapeutic potential of CDK8/19 inhibition, providing a tool to unravel complex gene regulatory mechanisms in disease models.

Properties

Molecular Formula

C15H15BrClN3O

Molecular Weight

368.65 g/mol

IUPAC Name

6-bromo-2-chloro-5-methyl-8-spiro[2.4]heptan-7-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H15BrClN3O/c1-8-9-7-18-14(17)19-12(9)20(13(21)11(8)16)10-3-2-4-15(10)5-6-15/h7,10H,2-6H2,1H3

InChI Key

KMALSZPRCJIMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCC34CC4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of halogenation, methylation, and spirocyclization reactions. The reaction conditions may vary, but common reagents include bromine, chlorine, and methylating agents. The spirocyclization step is crucial for forming the spiro[2.4]heptane ring, which is achieved through intramolecular cyclization reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Substituent Effects on Kinase Inhibition

Compound Name C2 Substituent C4 Substituent C5 Substituent C6 Substituent N8 Substituent Primary Target IC₅₀ (nM) Reference ID
Target Compound Cl H CH₃ Br Spiro[2.4]heptan-4-yl CDK4/6 2.1*
8-(4-Bromobenzyl)-2,4-dimethyl analogue Cl CH₃ CH₃ H 4-Bromobenzyl ZAP-70 18.5
4-Amino-6-(2,6-dichlorophenyl) derivative NH₂ H H Cl Phenyl-d5 Tyrosine Kinases 6.7
6-Bromo-2-chloro-8-cyclopentyl analogue Cl H CH₃ Br Cyclopentyl CDK4/6 3.8

*Estimated based on palbociclib data.

Key Observations :

  • N8 Substitution : The spirocyclic group in the target compound confers greater conformational rigidity than benzyl or cyclopentyl groups, reducing off-target interactions .
  • C6 Bromo vs. Chloro : Bromo at C6 enhances halogen bonding with kinase ATP-binding pockets, improving potency compared to chloro-substituted analogues .
  • C4 Diversity: Most analogues retain C4 as hydrogen or amino due to synthetic challenges; however, recent methods enable C4 functionalization via Sonogashira coupling .

Challenges and Advances :

  • C4 Substitution: Traditional methods struggle with C4 modification due to steric hindrance, but transition-metal catalysis (e.g., Sonogashira) now enables aryl/alkynyl introductions .
  • Spirocyclic Synthesis : The target compound’s spiro group requires precise cyclization conditions, achieving moderate yields (48–68%) .

Metabolic Stability and Selectivity

Deuteration Effects :

Spirocyclic Advantage :

  • The spiro[2.4]heptan-4-yl group minimizes cytochrome P450 interactions, extending half-life in vivo compared to flexible N8 substituents .

Biological Activity

6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C15H15BrClN3OC_{15}H_{15}BrClN_3O with a molecular weight of approximately 368.65 g/mol. The structure features a unique spirocyclic moiety which may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC15H15BrClN3O
Molecular Weight368.65 g/mol
CAS Number1956332-32-3
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that compounds similar to 6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have shown that pyrido[2,3-d]pyrimidine derivatives possess potent antitumor properties. These compounds have been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Compounds within this class have also been noted for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating a broad spectrum of biological activity.

Antitumor Activity

A study conducted on the effects of pyrido[2,3-d]pyrimidine derivatives revealed that compounds with bromine and chlorine substituents exhibited enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these derivatives with doxorubicin showed a significant synergistic effect, enhancing the overall therapeutic efficacy against cancer cells resistant to standard treatments.

Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects of related pyrimidine derivatives were assessed in rat models of adjuvant arthritis. The results indicated that these compounds significantly reduced inflammation markers and improved joint function compared to untreated controls.

Research Findings

Recent findings highlight the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives:

Compound NameActivity TypeKey Findings
6-Bromo derivativeAntitumorIC50 values indicate potent cytotoxicity
2-Chloro derivativeAnti-inflammatoryReduced inflammatory markers in vivo
Spirocyclic variantsAntimicrobialEffective against Gram-positive bacteria

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